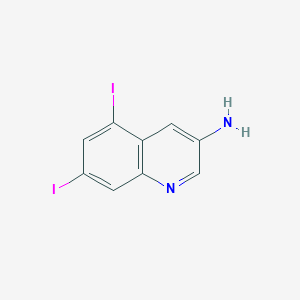

5,7-Diiodoquinolin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6I2N2 |

|---|---|

Molecular Weight |

395.97 g/mol |

IUPAC Name |

5,7-diiodoquinolin-3-amine |

InChI |

InChI=1S/C9H6I2N2/c10-5-1-8(11)7-3-6(12)4-13-9(7)2-5/h1-4H,12H2 |

InChI Key |

ZBLGMAGZKLQGNZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1N=CC(=C2)N)I)I |

Origin of Product |

United States |

Synthetic Methodologies for 5,7 Diiodoquinolin 3 Amine

2 Functional Group Interconversion Routes to the 3-Amino Moiety

A more robust and widely employed strategy for introducing the 3-amino group is through the reduction of a 3-nitroquinoline precursor. This functional group interconversion (FGI) is one of the most reliable methods for preparing aromatic amines. The synthesis would logically proceed by first preparing 5,7-diiodo-3-nitroquinoline, followed by the reduction of the nitro group.

The synthesis of the 5,7-diiodo-3-nitroquinoline intermediate would likely start from 3-nitroquinoline. nih.gov The deactivating nature of the nitro group directs electrophilic substitution to the 5 and 7 positions of the benzenoid ring. Iodination under appropriate conditions would yield the desired 5,7-diiodo-3-nitroquinoline.

The final step is the reduction of the nitro group. This transformation is a standard procedure in organic synthesis and can be accomplished with a variety of reagents. Common methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) or chemical reduction using metals in acidic media (e.g., tin(II) chloride in hydrochloric acid). acs.org

Table 3: Common Reagents for Nitro Group Reduction

| Reducing Agent | Solvent | Typical Conditions |

|---|---|---|

| SnCl₂·2H₂O | Ethanol (B145695) / Ethyl Acetate | Reflux |

| H₂ (gas) | Pd/C (catalyst) | Methanol / Ethanol |

| Fe powder | HCl / Acetic Acid | Heating |

This FGI pathway, starting from 3-nitroquinoline, represents a highly feasible and controllable route to the final 5,7-Diiodoquinolin-3-amine product.

Optimization of Reaction Conditions and Synthetic Yields

For the iodination step , particularly in the precursor-based approach using 8-hydroxyquinoline, key variables include the choice of iodinating agent (e.g., I₂, NIS, KI/KIO₃), the solvent, and the reaction temperature. The stoichiometry of the iodinating agent is critical to ensure di-iodination without the formation of over-iodinated byproducts. Achieving high yields, such as the 87% reported for the synthesis of 5,7-diiodo-8-hydroxyquinoline, depends on carefully controlling these parameters. chemicalbook.com

In the functional group interconversion step, the reduction of 5,7-diiodo-3-nitroquinoline must be optimized to ensure complete conversion of the nitro group while preserving the carbon-iodine bonds, which can be susceptible to reductive cleavage under harsh conditions. The choice of reducing agent is crucial; milder reagents like tin(II) chloride are often preferred over more reactive systems like catalytic hydrogenation at high pressure, which could lead to dehalogenation. Optimization involves screening different reducing agents, adjusting the reaction temperature, and controlling the pH to maximize the yield of the desired 3-amino product.

If an amination strategy like the Buchwald-Hartwig reaction were employed, optimization would focus on the catalyst system. The choice of phosphine ligand is known to be critical for reaction efficiency, with sterically hindered, electron-rich ligands often providing the best results. rug.nl The base, solvent, and temperature must also be fine-tuned to balance catalyst activity and stability while promoting the selective C-N bond formation at the C3 position.

A summary of key optimization parameters is presented below.

Table 4: Key Parameters for Synthetic Optimization

| Synthetic Step | Key Parameters to Optimize | Goal |

|---|---|---|

| Precursor-Based Iodination | Iodinating agent, stoichiometry, temperature, solvent | Maximize regioselective di-iodination yield; minimize byproducts. |

| Nitration of Di-iodoquinoline | Nitrating agent (e.g., HNO₃/H₂SO₄), temperature | Achieve selective mono-nitration at the C3 position. |

| Nitro Group Reduction (FGI) | Reducing agent, solvent, temperature, pH | Maximize yield of amine; prevent reductive de-iodination. |

Considerations for Scalable Synthesis of this compound

Transitioning the synthesis of this compound from a laboratory setting to a large-scale industrial process necessitates careful evaluation and optimization of numerous factors to ensure safety, efficiency, cost-effectiveness, and product quality. The following considerations are paramount for the scalable synthesis of this compound, based on a proposed multi-step synthetic pathway.

A potential synthetic route could commence with the iodination of a suitable quinoline (B57606) precursor, followed by the introduction of the amino group at the 3-position. The scalability of each step in this process presents unique challenges and requires specific strategies for optimization.

Key Considerations for Scalable Synthesis:

Starting Material Selection and Cost: The choice of the initial quinoline derivative is a critical economic factor. For industrial production, the starting material must be readily available in large quantities and at a low cost. The synthesis of the quinoline core itself, for instance, via a Skraup or a similar reaction, would need to be highly optimized for yield and purity to minimize downstream processing costs.

Iodination Reaction:

Reagent Selection: Direct iodination of the quinoline ring can be achieved using various iodinating agents. While reagents like N-iodosuccinimide (NIS) are effective on a lab scale, their cost can be prohibitive for large-scale synthesis. Alternative, more economical iodinating systems, such as iodine in the presence of an oxidizing agent (e.g., nitric acid, iodic acid), would be more suitable for industrial applications. The choice of reagent will significantly impact raw material costs and waste stream composition.

Reaction Conditions: Temperature control is crucial during electrophilic aromatic substitution reactions like iodination to prevent side reactions and ensure regioselectivity. On a large scale, efficient heat dissipation is necessary, which may require specialized reactor designs. Solvent selection is also critical; the ideal solvent should be inexpensive, have a low environmental impact, facilitate product isolation, and be easily recyclable.

Work-up and Purification: The purification of the diiodinated quinoline intermediate would need to move beyond laboratory-scale techniques like column chromatography. Crystallization is a preferred method for large-scale purification due to its efficiency and lower cost. The development of a robust crystallization procedure to obtain the desired isomer with high purity would be a key area of process development.

Introduction of the Amino Group:

Nitration and Reduction: A common strategy for introducing an amino group onto an aromatic ring is through nitration followed by reduction.

Nitration: This step typically involves the use of a mixture of nitric acid and sulfuric acid. On a large scale, the handling of these highly corrosive and reactive acids requires specialized equipment and stringent safety protocols. The reaction is highly exothermic, demanding precise temperature control to avoid over-nitration or the formation of unwanted byproducts.

Reduction: The subsequent reduction of the nitro group to an amine can be accomplished using various methods. Catalytic hydrogenation is often preferred in industrial settings due to its high efficiency and the generation of water as the only byproduct. However, this requires investment in high-pressure hydrogenation reactors and careful handling of flammable hydrogen gas. Alternative reduction methods, such as using metals like iron or tin in acidic media, are less expensive but generate significant amounts of metallic waste that require proper disposal.

Direct Amination: While less common for this type of system, direct nucleophilic substitution of a suitable leaving group at the 3-position could be explored. However, this would likely require a different synthetic intermediate and may present its own scalability challenges.

Process Safety and Environmental Impact:

Hazardous Reagents: The synthesis is likely to involve hazardous materials such as strong acids, oxidizing agents, and potentially flammable solvents. A thorough risk assessment and implementation of appropriate safety measures, including closed-system transfers and emergency preparedness plans, are essential.

Waste Management: The generation of waste, particularly from the iodination and reduction steps, must be minimized and managed responsibly. This includes the treatment of acidic and potentially iodine-containing aqueous streams and the disposal of any solid waste. The development of a "greener" synthetic route with higher atom economy and less hazardous reagents would be a significant advantage for scalable production.

Quality Control and Analytics: Robust analytical methods are required to monitor the progress of each reaction and to ensure the final product meets the required purity specifications. This includes techniques like High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation.

Interactive Data Table: Key Parameters for Scalable Synthesis

| Process Step | Key Parameter | Laboratory Scale Consideration | Scalable Synthesis Consideration |

| Starting Material | Cost and Availability | High-purity, readily available reagents | Bulk purchasing, supplier qualification, cost-of-goods analysis |

| Iodination | Reagent | N-Iodosuccinimide (NIS) | Iodine with an oxidizing agent (e.g., HIO₃), reagent recycling |

| Temperature Control | Oil bath, heating mantle | Jacketed reactors with precise temperature control and heat exchange | |

| Purification | Column chromatography | Crystallization, filtration, and drying | |

| Nitration | Reagent Handling | Fume hood, small quantities | Closed systems, specialized acid-resistant reactors |

| Exothermicity | Ice bath | Efficient reactor cooling systems, controlled addition rates | |

| Reduction | Reducing Agent | Metal hydrides (e.g., NaBH₄) | Catalytic hydrogenation, metal/acid reduction (e.g., Fe/HCl) |

| Safety | Standard laboratory precautions | High-pressure reactors, hydrogen gas handling protocols | |

| Overall Process | Solvent Usage | Small volumes, various solvents | Solvent recycling, use of environmentally benign solvents |

| Waste Management | Neutralization and disposal | Waste stream analysis, minimization, and treatment protocols | |

| Throughput | Grams to kilograms | Kilograms to tons |

Advanced Spectroscopic Characterization of 5,7 Diiodoquinolin 3 Amine and Its Synthesized Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, a detailed map of the carbon skeleton and proton environments can be constructed.

The ¹H NMR spectrum of 5,7-Diiodoquinolin-3-amine is expected to provide distinct signals corresponding to each of its chemically non-equivalent protons. The quinoline (B57606) ring system contains four aromatic protons at positions 2, 4, 6, and 8. The primary amine group at position 3 introduces two exchangeable protons.

Chemical Shifts (δ): The aromatic protons are anticipated to resonate in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The electron-donating amine group at C3 would cause an upfield shift for adjacent protons, particularly H-2 and H-4, compared to unsubstituted quinoline. Conversely, the electronegative iodine atoms at C5 and C7 will deshield the protons at C6 and C8. The protons of the NH₂ group typically appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, but can be expected in the range of 3.0-5.0 ppm.

Splitting Patterns: Given the substitution pattern, the aromatic protons (H-2, H-4, H-6, and H-8) are isolated from each other by substituted carbons. Therefore, they are all expected to appear as singlets. In some quinoline systems, weak long-range coupling (e.g., between H-4 and H-8) can sometimes be observed. acs.org

Integration: The relative areas under the peaks would correspond to the number of protons, confirming a ratio of 1:1:1:1 for the aromatic protons and 2 for the amine protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-2 | ~8.5 - 8.7 | Singlet (s) |

| H-4 | ~7.8 - 8.0 | Singlet (s) |

| H-6 | ~8.0 - 8.2 | Singlet (s) |

| H-8 | ~8.3 - 8.5 | Singlet (s) |

| NH₂ | ~3.0 - 5.0 | Broad Singlet (br s) |

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule. For this compound, nine distinct signals are expected for the quinoline core.

Chemical Shifts (δ): Aromatic carbons typically resonate between 110 and 150 ppm. The chemical shifts are significantly influenced by the attached substituents.

C-N Bonds: The carbon atom C-3, directly bonded to the electron-donating amine group, is expected to be shielded and appear further upfield compared to other aromatic carbons. Conversely, the carbons within the heterocyclic ring (e.g., C-2, C-4, C-8a) will be influenced by the electronegative nitrogen atom and shifted downfield.

C-I Bonds: Carbons directly attached to iodine (C-5 and C-7) experience a strong "heavy atom effect," which induces significant shielding, causing their signals to appear at a much higher field (further upfield, ~90-110 ppm) than would be expected based on electronegativity alone.

Quaternary Carbons: The four quaternary carbons (C-3, C-4a, C-5, C-7, C-8a) are typically weaker in intensity than the protonated carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 | 145 - 150 | Affected by adjacent N |

| C-3 | 135 - 140 | Attached to NH₂ |

| C-4 | 120 - 125 | Shielded by NH₂ at C3 |

| C-4a | 125 - 130 | Quaternary |

| C-5 | 95 - 105 | Attached to I (Heavy Atom Effect) |

| C-6 | 130 - 135 | Aromatic CH |

| C-7 | 90 - 100 | Attached to I (Heavy Atom Effect) |

| C-8 | 138 - 142 | Aromatic CH |

| C-8a | 148 - 152 | Quaternary, affected by N |

While 1D NMR provides essential information, 2D NMR experiments are indispensable for unambiguous assignment of all proton and carbon signals, especially in complex derivatives. acs.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For the parent compound this compound, minimal correlations would be expected among the aromatic protons as they are isolated. However, in derivatives with adjacent protons, COSY is crucial for establishing connectivity within spin systems. acs.org

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It allows for the definitive assignment of protonated carbons (C-2, C-4, C-6, and C-8) by linking their known ¹H signals to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. This is the key technique for assigning quaternary carbons. For instance, the proton at C-2 would show correlations to C-3 and C-4, and the proton at H-8 would show correlations to the quaternary C-7 and C-8a, and the protonated C-6. These long-range correlations allow for the complete assembly of the molecular framework.

The primary amine group at the C-3 position is not static. The nitrogen atom undergoes a rapid process of pyramidal inversion at room temperature, similar to the "umbrella" flipping of ammonia. This inversion can be studied using variable-temperature NMR (VT-NMR).

Vibrational Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum of this compound would be characterized by several key absorption bands.

N-H Stretching: As a primary amine, two distinct, sharp to medium bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹.

C=C and C=N Stretching: The aromatic ring system gives rise to a series of characteristic sharp absorptions in the 1400-1650 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group is expected to produce a medium to strong band around 1580-1650 cm⁻¹, potentially overlapping with the aromatic ring stretches.

C-I Stretching: The vibrations for carbon-iodine bonds are of low energy and appear in the far-infrared region, typically below 600 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3450 - 3350 | N-H Asymmetric Stretch | Medium |

| 3350 - 3250 | N-H Symmetric Stretch | Medium |

| 3100 - 3000 | Aromatic C-H Stretch | Weak-Medium |

| 1620 - 1650 | N-H Bend (Scissoring) | Medium-Strong |

| 1570 - 1600 | Aromatic C=N Stretch | Medium-Strong |

| 1450 - 1550 | Aromatic C=C Stretch | Medium-Strong |

| Below 600 | C-I Stretch | Medium-Strong |

Raman Spectroscopy Applications

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a specific fingerprint of its structure. In the study of quinoline derivatives, it is particularly useful for elucidating the effects of substituents on the molecular skeleton.

Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental Raman spectroscopy to assign the observed vibrational bands. For halogenated 8-hydroxyquinolines, DFT calculations at the B3LYP/6-31G* level have been successfully used to obtain the geometry, frequency, and intensity of vibrational bands. researchgate.net This approach allows for a detailed investigation into how substituents like chloride, bromide, iodide, and nitro groups affect the vibrational frequencies of the parent molecule. researchgate.net

For this compound, Raman spectroscopy can be applied to:

Confirm Structural Integrity: By comparing the experimental spectrum to a theoretically calculated spectrum, the successful synthesis and structural identity of the compound can be confirmed.

Analyze Substituent Effects: The technique can precisely measure the shifts in vibrational frequencies of the quinoline ring caused by the electron-donating amine group at the 3-position and the heavy iodine atoms at the 5- and 7-positions.

Study Intermolecular Interactions: Raman spectroscopy can probe changes in the vibrational modes upon formation of hydrogen bonds or other intermolecular interactions in the solid state.

The assignments of vibrational modes are aided by these computational methods, providing excellent agreement with experimental spectra with minimal scaling. morana-rtd.com For instance, characteristic bands corresponding to C=C stretching, C-N stretching, and C-I stretching can be identified and analyzed.

Table 1: Representative Vibrational Frequencies for a Substituted Quinoline Derivative Note: This data is illustrative for a related compound, 5,7-diiodo-8-hydroxyquinoline, based on DFT calculations to demonstrate the type of information obtained from vibrational analysis. researchgate.net

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Assignment |

| ν(O-H) | 3650 | O-H stretching |

| ν(C-H) | 3050 - 3100 | Aromatic C-H stretching |

| ν(C=N), ν(C=C) | 1500 - 1600 | Ring stretching modes |

| δ(C-H) | 1100 - 1300 | In-plane C-H bending |

| ν(C-I) | 500 - 600 | C-I stretching |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound. It also provides valuable information about the molecule's structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of newly synthesized compounds. It measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to within a few parts per million (ppm). nih.gov This precision allows for the determination of a unique elemental formula, distinguishing it from other potential formulas with the same nominal mass. nih.gov

For derivatives of this compound, HRMS is used to confirm the success of a synthetic step. For example, the structure of a synthesized 5,7-diiodoquinolin-8-yl ester of caffeic acid was definitively confirmed using NMR spectroscopy and HRMS. mdpi.com Techniques like electrospray ionization (ESI) are commonly used to generate ions for analysis. mdpi.com

Table 2: Illustrative HRMS Data for this compound Note: This data is hypothetical, calculated for the specified compound to illustrate a typical HRMS result.

| Ion Formula | Ion Type | Calculated m/z | Measured m/z | Mass Error (ppm) |

| C₉H₇I₂N₂ | [M+H]⁺ | 396.86932 | 396.86950 | 0.45 |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. ekb.eg This is particularly valuable in the context of organic synthesis, where it can be used to monitor reaction progress, assess the purity of the final product, and identify byproducts. lcms.cz

In a typical LC-MS analysis of a synthesized this compound derivative, the reaction mixture is first separated on a chromatography column (e.g., a C18 column). nih.gov As the components elute from the column at different retention times, they are introduced into the mass spectrometer, which provides mass data for each separated peak. This allows for the confident identification of the target compound and any impurities. LC-MS/MS, a tandem MS technique, can further be used to fragment the separated ions to gain more structural information. mdpi.commdpi.com

Table 3: Example LC-MS Data for a Synthetic Mixture Note: This data is hypothetical and for illustrative purposes.

| Retention Time (min) | Detected m/z ([M+H]⁺) | Proposed Identity |

| 2.5 | 144.0658 | Starting material (e.g., 3-aminoquinoline) |

| 4.8 | 396.8695 | Product (this compound) |

| 5.2 | 270.9624 | Mono-iodinated intermediate |

Electronic Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy techniques, such as UV-Vis and fluorescence spectroscopy, probe the electronic structure of a molecule by measuring the absorption and emission of light, respectively. These methods provide insights into conjugation, aromaticity, and the nature of electronic transitions within the molecule.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to the excitation of electrons from lower to higher energy orbitals (e.g., π → π* transitions in aromatic systems). The UV-Vis spectrum of a quinoline derivative is characterized by multiple absorption bands.

For example, the related compound 5,7-diphenylquinoline shows absorption maxima at 210, 255, and 335 nm. mdpi.com The introduction of substituents significantly influences these absorption bands. The amino group (-NH₂) at the 3-position is an auxochrome, which is expected to cause a bathochromic (red) shift and an increase in absorption intensity. The two iodine atoms at the 5- and 7-positions can also influence the electronic transitions. These combined effects would likely result in absorption maxima at longer wavelengths for this compound compared to unsubstituted quinoline.

Table 4: UV-Vis Absorption Data for 5,7-Disubstituted Quinoline Derivatives

| Compound | Solvent | λ_max 1 (nm) | λ_max 2 (nm) | λ_max 3 (nm) | Reference |

| 5,7-Diphenylquinoline | CH₂Cl₂ | 210 | 255 | 335 | mdpi.com |

| 2,5,7-Triphenylquinoline | CH₂Cl₂ | 210 | 275 | 350 | mdpi.com |

Fluorescence spectroscopy measures the light emitted by a substance after it has absorbed light. Many quinoline derivatives are known to be fluorescent. nih.gov The study of the photoluminescence (PL) spectra of these compounds can reveal information about their excited state properties and potential as fluorescent probes or materials for organic light-emitting diodes (OLEDs).

The fluorescence properties are highly dependent on the molecular structure. For instance, 5,7-diphenylquinoline exhibits a photoluminescence emission maximum at 382.4 nm when dissolved in dichloromethane. mdpi.com Adding another phenyl group at the 2-position (2,5,7-triphenylquinoline) results in a red shift of the emission to 393.6 nm and an increase in fluorescence intensity. mdpi.com

The applicability of fluorescence spectroscopy to this compound would need to be determined experimentally. The presence of heavy atoms like iodine can sometimes lead to fluorescence quenching through enhanced intersystem crossing. Therefore, investigating the fluorescence spectrum would be crucial to understanding the photophysical properties of this specific compound and its derivatives.

Table 5: Photoluminescence (PL) Data for 5,7-Disubstituted Quinoline Derivatives

| Compound | Solvent | Excitation Wavelength (nm) | Emission λ_max (nm) | Reference |

| 5,7-Diphenylquinoline | CH₂Cl₂ | Not specified | 382.4 | mdpi.com |

| 2,5,7-Triphenylquinoline | CH₂Cl₂ | Not specified | 393.6 | mdpi.com |

Advanced Laser Spectroscopic Techniques (e.g., Fluorescence-Dip Infrared, Resonant Ion-Dip Infrared) for Gas Phase Studies

Fluorescence-Dip Infrared (FDIR) spectroscopy is a double-resonance technique that provides vibrational spectra of molecules in their electronically excited states. The methodology involves using a UV laser to excite the molecule to a specific rovibronic level in the first electronically excited state (S₁). A second, tunable IR laser is then introduced. If the IR laser is resonant with a vibrational transition in the S₁ state, it will further excite the molecule, leading to a change in the fluorescence signal. This change, typically a dip in the fluorescence intensity, is monitored as a function of the IR laser frequency, yielding the vibrational spectrum of the excited state.

Resonant Ion-Dip Infrared (RIDIR) spectroscopy, a variation of IR-UV double-resonance spectroscopy, is a highly sensitive and selective method for obtaining the vibrational spectrum of a molecule in its ground electronic state (S₀). nih.gov The technique involves two laser pulses. The first is a tunable IR laser that excites the molecules to a vibrational level in the S₀ state. The second is a UV laser, tuned to an electronic transition of the molecule, which ionizes it. When the IR laser is resonant with a vibrational transition, it depopulates the ground vibrational state. Consequently, the ion signal produced by the UV laser decreases, creating a "dip" in the ion intensity. Plotting this dip as a function of the IR frequency generates the vibrational spectrum. This method is particularly valuable for its mass selectivity, which allows for the study of specific isomers or clusters.

For a molecule like this compound, these techniques could provide invaluable insights into its structure and vibrational dynamics. The isolated, gas-phase environment allows for the precise measurement of vibrational frequencies without the perturbations caused by intermolecular interactions in condensed phases.

Detailed Research Findings (Projected)

Were FDIR and RIDIR studies to be performed on this compound, the anticipated research findings would focus on several key areas:

Vibrational Mode Analysis: The primary outcome would be the precise determination of the vibrational frequencies of the fundamental modes of the molecule in both the ground (S₀) and first excited (S₁) electronic states. This would include the characteristic vibrations of the quinoline ring, as well as the modes associated with the substituents: the C-I stretches, the N-H stretches of the amine group, and various bending and deformation modes. Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. libretexts.orgopenstax.org

Influence of Iodine Substitution: The heavy iodine atoms are expected to significantly influence the vibrational spectrum. The C-I stretching modes would appear at low frequencies. Furthermore, the iodine atoms would likely induce shifts in the frequencies of the quinoline ring vibrations compared to the unsubstituted quinoline.

Amino Group Dynamics: The vibrational modes of the amino group (NH₂ symmetric and asymmetric stretches, scissoring, wagging, and twisting) would be clearly resolved. The frequencies of these modes are sensitive to the local electronic environment and can provide information about the degree of conjugation of the amine lone pair with the quinoline π-system.

Excited State Dynamics: A comparison of the ground-state (from RIDIR) and excited-state (from FDIR) vibrational spectra would reveal changes in the molecular structure and bonding upon electronic excitation. For instance, shifts in the vibrational frequencies of the quinoline ring could indicate changes in the aromaticity or geometry of the ring in the S₁ state.

Hypothetical Gas-Phase Vibrational Frequencies

The following interactive data table presents a hypothetical set of key vibrational frequencies for this compound that could be expected from RIDIR (ground state) and FDIR (excited state) spectroscopic studies, based on typical frequency ranges for the involved functional groups.

| Vibrational Mode | Functional Group | Expected Frequency Range (S₀, cm⁻¹) (RIDIR) | Hypothetical S₀ Frequency (cm⁻¹) | Hypothetical S₁ Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | Amine | 3450 - 3550 | 3520 | 3480 |

| N-H Symmetric Stretch | Amine | 3350 - 3450 | 3430 | 3395 |

| Aromatic C-H Stretch | Quinoline Ring | 3000 - 3100 | 3075 | 3060 |

| C=C/C=N Ring Stretch | Quinoline Ring | 1450 - 1600 | 1580 | 1565 |

| N-H Scissoring (Bending) | Amine | 1590 - 1650 | 1625 | 1610 |

| C-N Stretch | Amine-Ring | 1250 - 1350 | 1310 | 1325 |

| C-I Stretch | Iodo-Substituent | 500 - 600 | 540 | 535 |

| C-I Stretch | Iodo-Substituent | 500 - 600 | 515 | 510 |

These advanced spectroscopic techniques, by providing detailed vibrational information in a controlled gas-phase environment, would offer a unique window into the intrinsic molecular properties of this compound and its derivatives, paving the way for a deeper understanding of their structure-property relationships.

Theoretical and Computational Investigations of 5,7 Diiodoquinolin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in modern chemistry for examining molecular properties at the electronic level.

Density Functional Theory (DFT) for Molecular Geometry and Electronic PropertiesDensity Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within a molecule (electronic properties).tandfonline.comnih.govresearchgate.netFor 5,7-Diiodoquinolin-3-amine, a DFT calculation, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the first step.tandfonline.comresearchgate.netThis would yield the optimized molecular structure, providing precise bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial as they influence the molecule's overall shape, stability, and how it interacts with other molecules.

Furthermore, DFT calculations would elucidate electronic properties such as the dipole moment and the molecular electrostatic potential (MEP). The MEP map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is key to predicting reactive sites. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Descriptors (e.g., Ionization Energy, Hardness, Electrophilicity)The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability.researchgate.netA small gap generally implies higher reactivity.benchchem.com

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated:

Ionization Energy (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of an atom or molecule to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. Calculated as ω = μ² / (2η), where μ is the chemical potential (μ = -χ). nih.gov

These descriptors for this compound would provide a quantitative framework for understanding its reactivity in various chemical environments.

Table 4.1: Theoretical Reactivity Descriptors (Illustrative) This table is for illustrative purposes only, as specific data for this compound is not available in the search results.

| Descriptor | Formula | Typical Value (eV) |

|---|---|---|

| HOMO Energy (EHOMO) | - | -6.0 to -5.0 |

| LUMO Energy (ELUMO) | - | -2.0 to -1.0 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 3.0 to 5.0 |

| Ionization Energy (I) | -EHOMO | 5.0 to 6.0 |

| Electron Affinity (A) | -ELUMO | 1.0 to 2.0 |

| Chemical Hardness (η) | (I - A) / 2 | 1.5 to 2.5 |

| Electronegativity (χ) | (I + A) / 2 | 3.0 to 4.0 |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum mechanics focuses on the electronic structure of a single, often static molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov

Intermolecular Interactions and Crystal Packing Analysis (e.g., Halogen Bonding)

The arrangement of molecules in a crystal lattice is governed by a complex interplay of intermolecular interactions. nih.gov In the case of halogenated organic compounds like this compound, halogen bonding plays a significant role alongside more conventional forces like hydrogen bonding and van der Waals interactions. nih.govias.ac.in Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base such as a nitrogen or oxygen atom. ntu.edu.sg The strength of this interaction increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. oup.com

While a specific crystal structure for this compound is not detailed in the provided search results, analysis of closely related diiodoquinoline derivatives provides significant insight. For instance, the crystal structures of compounds like 2-{[(5,7-diiodoquinolin-8-yl)imino]methyl}phenol have been analyzed. nih.goviucr.org Computational techniques such as Hirshfeld surface analysis are employed to visualize and quantify intermolecular contacts within the crystal. nih.goviucr.org This analysis partitions the space in the crystal among molecules and maps various properties onto the surface, revealing the nature and prevalence of different interactions.

For a molecule like this compound, the iodine atoms are expected to be potent halogen bond donors. The crystal packing would likely feature C–I···N or C–I···I interactions, where the nitrogen of the quinoline (B57606) ring or an amine of a neighboring molecule, or even another iodine atom, acts as the halogen bond acceptor. oup.comresearchgate.net Additionally, the amine group (-NH2) is a classic hydrogen bond donor, leading to the formation of N–H···N or N–H···I hydrogen bonds, which would be crucial in stabilizing the crystal packing. researchgate.net The planar quinoline rings may also participate in π–π stacking interactions.

Table 1: Predicted Intermolecular Interactions and Their Contributions in a Diiodoquinoline Crystal

| Interaction Type | Donor | Acceptor | Typical Contribution to Hirshfeld Surface | Description |

| Halogen Bonding | C–I | N (quinoline/amine), I | ~10-20% | A directional, non-covalent interaction crucial for the supramolecular assembly of iodo-compounds. oup.comresearchgate.net |

| Hydrogen Bonding | N–H (amine) | N (quinoline/amine) | ~5-15% | A strong, directional interaction stabilizing the molecular network. researchgate.net |

| π–π Stacking | Quinoline Ring | Quinoline Ring | ~2-5% | Interaction between aromatic rings, contributing to the packing efficiency. |

| Van der Waals | H···H, C···H | H, C | > 50% | Non-specific contacts that collectively play a major role in the crystal packing. iucr.org |

Computational Studies in Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools for elucidating the step-by-step mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. nih.gov These studies map the potential energy surface of a reaction, identifying reactants, products, intermediates, and the high-energy transition states that connect them. nih.govsmu.edu

Energetic Profiles and Transition State Analysis of Synthetic Routes

The synthesis of a molecule like this compound involves multiple chemical steps. A computational analysis of its synthetic route would involve calculating the energy of each species along the reaction pathway. smu.edu The resulting reaction energy profile diagram plots the potential energy against the reaction coordinate, a measure of the reaction's progress. youtube.comsavemyexams.comsavemyexams.com

Key features of this profile include:

Intermediates: Stable species formed during the reaction, corresponding to local minima on the energy profile.

Transition States (TS): The highest energy point between two intermediates or between a reactant and a product. savemyexams.com This is an unstable, short-lived configuration that cannot be isolated. savemyexams.com

Activation Energy (Ea): The energy difference between the reactants and the transition state, which determines the reaction rate. openstax.org

For a hypothetical synthesis of this compound, density functional theory (DFT) calculations could be used to model each step, such as the initial formation of the quinoline ring, followed by iodination and amination reactions. By calculating the free energy (ΔG) of each reactant, intermediate, transition state, and product, a complete energetic profile can be constructed. nih.gov This allows chemists to identify the rate-limiting step (the one with the highest activation energy) and explore alternative pathways that might be more efficient.

Table 2: Hypothetical Energetic Profile for a Key Step in a Quinoline Synthesis

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | Starting materials for the step. | 0.0 |

| TS1 | First transition state. | +25.3 |

| Intermediate 1 | A stable intermediate species. | -5.2 |

| TS2 | Second transition state (rate-limiting). | +31.5 |

| Products | Final compounds of the step. | -15.8 |

Note: Values are illustrative of a typical multi-step organic reaction.

Prediction of Reactivity and Regioselectivity in Chemical Transformations

Computational methods are invaluable for predicting how and where a molecule will react. For an existing molecule like this compound, we can predict its reactivity in further chemical transformations, such as additional substitutions or metal-catalyzed cross-coupling reactions. Regioselectivity—the preference for reaction at one position over another—is a key aspect of this analysis. nih.gov

The reactivity of the quinoline ring is heavily influenced by its substituents. In this compound, the two iodine atoms are electron-withdrawing groups, while the amine group is a strong electron-donating group. DFT calculations can determine various electronic properties that act as reactivity indices:

Atomic Charges: Calculation of the partial charge on each atom can indicate sites susceptible to nucleophilic or electrophilic attack.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate regions of high electron density (likely to be attacked by electrophiles) and low electron density (likely to be attacked by nucleophiles), respectively.

Fukui Functions: These functions provide a more sophisticated measure of how the electron density changes when an electron is added or removed, predicting the most likely sites for nucleophilic, electrophilic, and radical attack.

For this compound, these calculations would likely predict that the positions ortho- and para- to the powerful amino- group (positions 2 and 4) are activated towards electrophilic substitution, while the carbon atoms bearing the iodine atoms (positions 5 and 7) are activated for reactions like metal-catalyzed cross-couplings. rsc.org

Table 3: Predicted Regioselectivity for Electrophilic Attack on this compound

| Position on Quinoline Ring | Key Influencing Group(s) | Predicted Reactivity Index (Arbitrary Units) | Predicted Outcome |

| C2 | Ortho to -NH2 | High | Highly favored site for electrophilic attack. |

| C4 | Para to -NH2 | High | Highly favored site for electrophilic attack. |

| C6 | Meta to -NH2, Ortho to -I | Low | Deactivated by iodine, less favored. |

| C8 | Meta to -NH2, Ortho to -I | Low | Deactivated by iodine, less favored. |

In Silico Approaches for Ligand-Target Interactions in Biochemical Systems

In silico (computer-based) methods are integral to modern drug discovery, allowing for the rapid screening and analysis of how potential drug molecules (ligands) interact with biological targets, such as proteins or enzymes. frontiersin.orgresearchgate.net

Molecular Docking for Exploration of Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation (the "pose") of a ligand when bound to a receptor's active site. nih.gov The process involves a search algorithm that generates numerous possible poses and a scoring function that estimates the binding affinity for each pose. scispace.com The result is typically given as a docking score, often in units of kcal/mol, where a more negative value indicates a stronger predicted binding affinity. nih.gov

While no specific docking studies for this compound are cited, studies on similar diiodoquinoline derivatives have been performed. researchgate.net For a hypothetical docking study of this compound against a protein kinase, the software would place the molecule into the ATP-binding pocket. The scoring function would then evaluate the interactions, such as:

Hydrogen bonds: Formed between the amine group of the ligand and amino acid residues like aspartate or glutamate (B1630785) in the protein.

Halogen bonds: The iodine atoms could form halogen bonds with backbone carbonyl oxygens or other Lewis basic residues.

Hydrophobic interactions: The quinoline ring system would interact with nonpolar amino acid residues like leucine (B10760876) or valine.

These studies are crucial for understanding how a molecule achieves its biological effect and for guiding the design of more potent derivatives. nih.gov

Table 4: Illustrative Molecular Docking Results for this compound Analogs

| Ligand | Modification | Docking Score (kcal/mol) | Key Interacting Residues |

| Lead Compound | This compound | -8.5 | ASP145 (H-bond), LEU83 (hydrophobic), GLY146 (halogen bond) |

| Analog A | 3-Acetamido group | -7.9 | ASP145 (H-bond), LEU83 (hydrophobic) |

| Analog B | 4-Methyl group | -9.1 | ASP145 (H-bond), LEU83 (hydrophobic), VAL91 (hydrophobic) |

| Analog C | No Iodine atoms | -6.2 | ASP145 (H-bond), LEU83 (hydrophobic) |

Note: Data is hypothetical and for illustrative purposes.

Computational Approaches for Structure-Activity Relationship (SAR) Derivation

Structure-Activity Relationship (SAR) analysis aims to understand how changes in a molecule's chemical structure affect its biological activity. zamann-pharma.comashp.org Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR), build mathematical models that correlate physicochemical properties of molecules with their activities. spu.edu.sy

To build a QSAR model for a series of this compound analogs, a researcher would:

Synthesize or design a set of related compounds: This involves making systematic changes to the parent molecule.

Measure the biological activity: The activity of each compound against a specific target is determined experimentally.

Calculate molecular descriptors: For each compound, a wide range of properties are calculated computationally. These can include electronic descriptors (e.g., partial charges), steric descriptors (e.g., molecular volume), and hydrophobic descriptors (e.g., logP). spu.edu.sy

Develop a model: Statistical methods are used to create an equation that links the descriptors to the observed biological activity.

The resulting QSAR equation can then be used to predict the activity of new, unsynthesized compounds, helping to prioritize the most promising candidates for synthesis and testing. zamann-pharma.com This accelerates the drug discovery process by focusing resources on compounds with the highest predicted potency and most favorable properties. researchgate.net

Table 5: Hypothetical QSAR Data for this compound Analogs

| Analog | R-Group at C4 | LogP (Hydrophobicity) | Dipole Moment (Debye) | Predicted Activity (log 1/C) |

| 1 | -H | 3.5 | 2.1 | 5.4 |

| 2 | -CH3 | 4.0 | 2.0 | 5.8 |

| 3 | -Cl | 4.2 | 2.8 | 5.9 |

| 4 | -OH | 3.0 | 2.9 | 5.1 |

Note: Data is hypothetical. A QSAR equation would be derived from such data, e.g., Activity = c1LogP + c2(Dipole) + constant.

Chemical Reactivity and Derivatization Strategies for 5,7 Diiodoquinolin 3 Amine

Reactions at the Amine Moiety (e.g., nucleophilic reactions, catalyst applications)

The primary amine group at the 3-position of the quinoline (B57606) ring is a key site for nucleophilic reactions, enabling the synthesis of a wide array of derivatives through acylation, alkylation, and condensation reactions.

The nucleophilic nature of the 3-amino group allows it to readily undergo acylation and alkylation. Acylation typically involves reaction with acyl chlorides or anhydrides to form the corresponding amides. While specific studies on 5,7-diiodoquinolin-3-amine are not prevalent, the reactivity is analogous to other aminoquinolines. For instance, the amine functional group is amenable to the formation of amides, which can also serve as directing groups in further synthetic steps mdpi.com.

Alkylation of the amine can be achieved with various alkyl halides. In related systems, such as mefloquine, the piperidinyl amino group has been successfully alkylated using reagents like allyl bromide in the presence of a base, leading to the formation of a tertiary amine nih.gov. This suggests that this compound would react similarly to yield N-alkylated or N,N-dialkylated products, depending on the reaction conditions and stoichiometry of the alkylating agent.

Table 1: Representative Acylation and Alkylation Reactions on Aminoquinoline Scaffolds

| Reaction Type | Substrate Analogue | Reagent(s) | Product Type | Reference |

|---|---|---|---|---|

| Acylation | 8-Aminoquinoline | Acyl Halides | N-Acyl-8-aminoquinoline (Amide) | mdpi.com |

| Alkylation | Mefloquine (secondary amine) | Allyl Bromide, Triethylamine | N-Allyl Mefloquine (tertiary amine) | nih.gov |

| Reductive Alkylation | Secondary Amides | Tf₂O, 2-FPy, then Alkyl Halide/Radical Precursor | α-Branched Secondary Amines |

The primary amine of this compound can condense with aldehydes and ketones to form Schiff bases (imines). This reaction is a cornerstone of heterocyclic chemistry. Studies on 3-aminoquinoline (B160951) have demonstrated its condensation with various aldehydes, such as 3-formyl-6-methylchromone, to yield the corresponding Schiff base ligand researchgate.net. Similarly, 7-aminoquinoline (B1265446) has been reacted with a range of aromatic aldehydes in refluxing ethanol (B145695) to produce novel Schiff bases mdpi.com.

The general procedure involves refluxing equimolar amounts of the aminoquinoline and the carbonyl compound in a suitable solvent like ethanol mdpi.comnih.gov. The resulting imine products are valuable intermediates and have been used in the synthesis of metal complexes mdpi.comresearchgate.net.

Table 2: Examples of Schiff Base Formation with Aminoquinolines

| Aminoquinoline Substrate | Carbonyl Reagent | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| 3-Aminoquinoline | 3-Formyl-6-methylchromone | Not specified | Schiff Base Ligand | researchgate.net |

| 7-Aminoquinoline | Aromatic Aldehydes | Ethanol, Reflux | (E)-N-(Arylmethylene)quinolin-7-amine | mdpi.com |

| 2-Methyl-3-amino-4(3H)-quinazolinone | p-Nitrobenzaldehyde | Not specified | Corresponding Schiff Base | nih.gov |

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, an aldehyde (typically formaldehyde), and a primary or secondary amine to form a β-amino-carbonyl compound, known as a Mannich base rsc.orgresearchgate.net. While the quinoline ring itself does not typically act as the active hydrogen component, the 3-amino group of this compound can serve as the amine component in this reaction.

In such a scenario, this compound would react with formaldehyde (B43269) and an enolizable ketone (e.g., acetone) to produce a β-amino ketone rsc.org. This reaction first involves the formation of an iminium ion from the amine and formaldehyde, which then acts as an electrophile and reacts with the enol form of the ketone rsc.org. The Mannich reaction has been widely applied in medicinal chemistry, and derivatives of 4-aminoquinoline (B48711) have been synthesized using this method nih.gov.

The 3-amino group can participate in cyclization reactions to form fused heterocyclic systems. This is a powerful strategy for synthesizing complex polycyclic molecules. For example, 3-aminoquinolines can be precursors to pyrimido[4,5-b]quinolines. The synthesis of these fused systems can be achieved by reacting 2-aminoquinoline-3-carboxamide (B1276296) with reagents like formamide (B127407) or diethyl carbonate researchgate.netacs.org. Another approach involves the cyclization of 2-chloroquinoline-3-carbonitriles with guanidine (B92328) hydrochloride to yield 2-amino-3H-pyrimido[4,5-b]quinolin-4(3H)-ones nih.gov.

Furthermore, diazotization of a 2-amino-3-(2-aminophenyl)quinoline derivative, followed by acidic treatment, leads to an intramolecular cyclization, affording 6H-indolo[2,3-b]quinoline systems acs.org. A similar strategy involving diazotization of 4-acetyl-3-amino-2-phenylquinoline results in the formation of a pyridazino[3,4-c]quinoline (B14753863) ring system mdpi.com. These examples highlight the potential of the 3-amino group in this compound to act as a nucleophile or be converted into a reactive intermediate for the construction of additional fused rings.

Transformations Involving the Halogen Substituents (e.g., cross-coupling reactions)

The iodine atoms at the 5- and 7-positions are excellent leaving groups for transition-metal-catalyzed cross-coupling reactions, providing a robust method for introducing new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a highly effective method for forming C-C bonds nih.govmdpi.com. The high reactivity of the C-I bonds in this compound makes it an ideal substrate for such transformations. Research on analogous dihaloquinoline systems has demonstrated the feasibility of this approach. For example, 5,7-dibromo-8-methoxyquinoline (B102607) has been successfully coupled with substituted phenylboronic acids using a dichlorobis(triphenylphosphine)palladium(II) catalyst to afford the corresponding 5,7-diaryl derivatives in high yields acs.org. A similar double Suzuki-Miyaura coupling has been employed to synthesize 5,7-diarylindoles from 5,7-diiodoindole, using a Pd(PPh₃)₄ catalyst in water. It is expected that this compound would undergo sequential or double Suzuki coupling under similar conditions to yield 5,7-diaryl- or 5-aryl-7-iodo- (and vice versa) quinolin-3-amine derivatives.

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst. This reaction is highly effective for forming C(sp²)-C(sp) bonds. The reactivity order of halogens in this coupling is I > Br > Cl, making the diiodo substrate highly suitable. Studies on related dihaloquinolines, such as 6,7-dibromoquinoline-5,8-dione, show successful Sonogashira coupling with various terminal alkynes to produce alkynyl derivatives acs.org. In cases of di-substituted halides with different halogens, such as 2-bromo-4-iodo-quinoline, the coupling occurs selectively at the more reactive iodide position. For this compound, a double Sonogashira coupling could be employed to introduce two alkynyl groups, or a mono-coupling could be achieved under controlled conditions.

Table 3: Representative Cross-Coupling Reactions on Dihaloquinoline/Indole Scaffolds

| Reaction Type | Substrate Analogue | Coupling Partner | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 5,7-Dibromo-8-methoxyquinoline | Phenylboronic acids | PdCl₂(PPh₃)₂ | 5,7-Diaryl-8-methoxyquinoline | acs.org |

| Suzuki-Miyaura | 5,7-Diiodoindole | Arylboronic acids | Pd(PPh₃)₄, Water | 5,7-Diarylindole | |

| Sonogashira | 6,7-Dibromoquinoline-5,8-dione | Terminal Alkynes | Palladium catalyst | 6-Alkynyl-7-bromo-quinoline-5,8-dione | acs.org |

| Sonogashira | 2-Bromo-4-iodo-quinoline | Terminal Alkyne | Pd(0)/Cu(I) | 4-Alkynyl-2-bromo-quinoline |

Nucleophilic Aromatic Substitution at Iodinated Positions

The carbon-iodine bonds at the C5 and C7 positions of the this compound are susceptible to nucleophilic aromatic substitution (SNAr) reactions. In a typical SNAr mechanism, a potent nucleophile attacks the carbon atom bearing the leaving group (in this case, iodine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com Subsequent elimination of the iodide ion restores the aromaticity of the ring, resulting in the substituted product.

The feasibility of SNAr reactions is often enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge of the intermediate. youtube.comfishersci.se While the quinoline ring itself is electron-deficient, facilitating these reactions, the reactivity can be further influenced by reaction conditions. A variety of nucleophiles can be employed to displace the iodo groups, leading to a diverse range of derivatives. These reactions are typically conducted in polar aprotic solvents and may require elevated temperatures or the use of a base. fishersci.se

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Expected Product at C5/C7 |

|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | Methoxy group (-OCH₃) |

| Thiolate | Sodium thiophenoxide (NaSPh) | Phenylthio group (-SPh) |

| Amine | Piperidine | Piperidinyl group |

| Azide (B81097) | Sodium azide (NaN₃) | Azido group (-N₃) |

Detailed research has shown that in related dinitroquinoline systems, nucleophilic substitution occurs with high regioselectivity, suggesting that selective substitution at either the C5 or C7 position of this compound could be achievable under carefully controlled conditions. researchgate.net

Reactions at the Quinoline Nitrogen Atom (e.g., N-oxide formation, quaternization)

The lone pair of electrons on the quinoline nitrogen atom imparts nucleophilic and basic character, making it a key site for chemical modification.

N-oxide Formation: The tertiary amine of the quinoline ring can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or organic peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). google.comthieme-connect.de The resulting N-oxide group is highly polar and enhances the water solubility of the molecule. wikipedia.org More importantly, N-oxide formation alters the electronic properties of the quinoline ring, activating the C2 and C4 positions towards nucleophilic attack and facilitating various C-H functionalization reactions, thereby expanding the synthetic possibilities. nih.govmdpi.com

Quaternization: The quinoline nitrogen can act as a nucleophile and react with electrophiles, most commonly alkyl halides, in a process known as quaternization. nih.gov This reaction leads to the formation of a positively charged quaternary ammonium (B1175870) salt. The reaction involves the direct alkylation of the nitrogen atom. The reactivity in quaternization reactions depends on the nature of the alkylating agent and the reaction conditions. This derivatization is useful for modifying the solubility and biological properties of the quinoline scaffold.

Table 2: Reactions at the Quinoline Nitrogen

| Reaction | Typical Reagents | Product |

|---|---|---|

| N-oxide Formation | Hydrogen peroxide (H₂O₂), m-CPBA | This compound N-oxide |

| Quaternization | Methyl iodide (CH₃I), Benzyl bromide (BnBr) | 1-Methyl-5,7-diiodo-3-aminoquinolinium iodide, 1-Benzyl-5,7-diiodo-3-aminoquinolinium bromide |

Regioselective Functionalization Strategies for Complex Molecule Synthesis

The distinct reactivity of the different functional groups in this compound allows for regioselective functionalization, which is crucial for the synthesis of complex molecular architectures. The iodine atoms, the amino group, and the quinoline ring system can be targeted with high selectivity.

A primary strategy for functionalizing the iodinated positions involves transition metal-catalyzed cross-coupling reactions. The carbon-iodine bonds are excellent substrates for reactions such as:

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form new carbon-carbon bonds.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to install alkynyl groups.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form new carbon-nitrogen bonds.

Heck Coupling: Palladium-catalyzed reaction with alkenes.

These methods offer a powerful and modular approach to introduce a wide array of substituents at the C5 and C7 positions. By tuning the catalyst, ligands, and reaction conditions, it is often possible to achieve selective or sequential functionalization of the two iodo groups.

Simultaneously, the amino group at C3 can be acylated, alkylated, or used as a directing group for ortho-functionalization. The quinoline nitrogen, as discussed, can be converted to an N-oxide to modulate the reactivity of the heterocyclic ring. mdpi.com This multi-faceted reactivity makes this compound a valuable building block for creating libraries of complex, polysubstituted quinolines.

Table 3: Regioselective Functionalization Approaches

| Reactive Site | Reaction Type | Reagents/Catalysts | Potential Modification |

|---|---|---|---|

| C5-I, C7-I | Suzuki Coupling | Pd catalyst, base, Ar-B(OH)₂ | Aryl group introduction |

| C5-I, C7-I | Sonogashira Coupling | Pd/Cu catalyst, base, R-C≡CH | Alkynyl group introduction |

| C5-I, C7-I | Buchwald-Hartwig Amination | Pd catalyst, base, R₂NH | Amino group introduction |

| C3-NH₂ | Acylation | Acetyl chloride, base | Acetamide formation |

| Quinoline-N1 | N-oxide Formation | m-CPBA | N-oxide formation to activate C2/C4 |

Advanced Applications and Biological Relevance of 5,7 Diiodoquinolin 3 Amine Analogues in Research

Applications in Materials Science and Organic Electronics

The unique electronic and structural features of halogenated aminoquinolines make them attractive building blocks for the development of novel organic materials with tailored properties for electronic and structural applications.

Development of Functional Materials and Polymers

The development of functional materials and polymers based on quinoline (B57606) derivatives is an area of growing interest. The 5,7-diiodoquinolin-3-amine structure offers multiple avenues for incorporation into polymeric structures. The amine group can serve as a nucleophile or as a site for polymerization, such as in the formation of polyamides or polyimides. Furthermore, the iodine atoms can be leveraged in cross-coupling reactions, like Sonogashira or Suzuki couplings, to create conjugated polymers. These materials are investigated for their potential in applications requiring specific electronic, optical, or thermal properties. The rigid quinoline backbone can impart thermal stability and desirable conformational characteristics to the polymer chain.

Integration into Organic Semiconductors and Photovoltaic Devices

Halogenated organic molecules are increasingly utilized in the field of organic electronics. researchgate.net The introduction of heavy atoms like iodine into a conjugated system can significantly influence the material's photophysical properties and solid-state packing, which are critical for performance in organic semiconductors. Halogenation is a known strategy to modulate the energy levels of organic materials and can enhance intersystem crossing, a process valuable for applications in phosphorescent organic light-emitting diodes (OLEDs).

In the context of organic solar cells (OSCs), diiodo-substituted aromatic compounds have been explored as additives to control the morphology of the bulk heterojunction active layer, which is crucial for efficient charge separation and transport. researchgate.net While lab-scale organic solar cells have achieved efficiencies around 17%, further material optimization is needed to approach the ~25% efficiency of commercial silicon cells and the theoretical maximum of ~33%. youtube.com Quinoline derivatives, specifically hydroxyquinolines, have also been investigated as improved anchoring groups for dyes in dye-sensitized solar cells (DSCs), aiming to enhance long-term stability and electron injection efficiency compared to standard benzoic acid linkers. ctc-n.org The combination of the electron-rich amino group and the electron-withdrawing, heavy iodine atoms in analogues of this compound could lead to materials with tailored band gaps and charge transport properties suitable for use as donor or acceptor components in OSCs. mdpi.com

Role as Ligands in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-organic frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. wikipedia.org The properties of a MOF, such as pore size, stability, and functionality, are directly dictated by the choice of metal and organic linker. nih.gov Quinoline derivatives equipped with coordinating functional groups, such as carboxylic acids, are effective ligands for MOF synthesis. rsc.org

For instance, quinoline-2,6-dicarboxylic acid has been used to synthesize a luminescent zirconium-based MOF that demonstrates high sensitivity and selectivity for detecting 4-nitrophenol (B140041) and Fe(III) ions. rsc.org Similarly, quinoline-based building blocks have been used to create conjugated organic frameworks (COFs) through Sonogashira coupling reactions with iodo-substituted quinolines. These frameworks have shown divergent photocatalytic activities, including hydrogen evolution and selective oxidation of alcohols, highlighting how tuning the electronic structure of the quinoline ligand can direct the material's function. researchgate.net The amine and quinoline nitrogen atoms in this compound analogues offer potential coordination sites for metal ions, suggesting their utility as ligands in the design of new MOFs with applications in catalysis, gas storage, or chemical sensing. nih.gov

Table 1: Examples of Quinoline-Based Ligands in Framework Materials

| Ligand/Building Unit | Framework Type | Metal/Reaction | Application | Reference |

|---|---|---|---|---|

| Quinoline-2,6-dicarboxylic acid | MOF | Zirconium (Zr) | Luminescent sensing of 4-nitrophenol and Fe(III) ions | rsc.org |

| 6-iodo-2-(4-iodophenyl)-4-phenylquinoline | COF | Sonogashira Coupling | Photocatalytic hydrogen evolution | researchgate.net |

| 2,2′-bicinchoninic acid (a biquinoline) | MOF | Strontium (Sr), Barium (Ba), Yttrium (Y), Cadmium (Cd) | Heterogeneous catalysis (cyanosilylation, hydroboration) | nih.gov |

| Various amines and aldehydes | COF | Doebner Reaction | Heavy metal ion adsorption | rsc.org |

Catalytic Applications of Amines and Quinoline Derivatives

The combination of an amine group and the quinoline heterocyclic system provides a rich platform for developing novel catalysts for a variety of organic transformations.

Organocatalysis Involving Amine Functionality

Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. wikipedia.org Secondary amines are a cornerstone of organocatalysis, operating through two primary mechanisms: enamine catalysis, where the amine reacts with a carbonyl compound to form a nucleophilic enamine intermediate, and iminium catalysis, where it forms an electrophilic iminium ion. wikipedia.org

The amine group on the quinoline scaffold can participate in such catalytic cycles. For example, chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives have been successfully used as ligands in metal-catalyzed asymmetric transfer hydrogenation reactions, demonstrating the crucial role of the aminoquinoline structure in creating the chiral environment necessary for stereocontrol. mdpi.com Furthermore, studies on the aminolysis of quinoline-6- and -8-carboxylic acid esters have implicated the quinoline nitrogen and the amine reactant in a "proton-slide" mechanism, where the heterocyclic nitrogen acts as a general base, facilitating proton transfer and accelerating the reaction. acs.org This suggests that the this compound scaffold could be developed into a bifunctional organocatalyst, where the 3-amino group engages in enamine/iminium catalysis while the quinoline nitrogen modulates reactivity or participates in proton transfer events.

Photoredox Catalysis and Enantioselective Transformations

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of complex chemical bonds under mild conditions. nih.govmdpi.com This methodology relies on a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to activate organic substrates. Quinoline derivatives have been both the targets and products of such reactions. For instance, the synthesis of complex indazolo[2,3-a]quinoline derivatives has been achieved from 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines using a ruthenium-based photocatalyst. nih.gov

A significant challenge in catalysis is controlling stereochemistry. The merger of photoredox catalysis with asymmetric catalysis allows for the synthesis of chiral molecules with high enantioselectivity. Copper(I) hydride catalysis, for example, has been used in conjunction with a reductive dearomatization of quinolines to achieve the enantioselective synthesis of 4-amino-1,2,3,4-tetrahydroquinolines. nih.gov In such systems, the quinoline substrate is activated through a photoredox cycle, and a separate chiral catalyst directs the approach of a reactant to create the desired stereoisomer. The electronic properties conferred by the iodo- and amine substituents on a this compound analogue could influence its redox potential, making it a potentially valuable substrate or component in novel photoredox transformations.

Table 2: Research Findings on Catalytic Applications

| Catalysis Type | Quinoline Derivative Role | Transformation | Key Finding | Reference |

|---|---|---|---|---|

| Asymmetric Catalysis | Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Ligand | Transfer hydrogenation of dihydroisoquinolines | The aminoquinoline ligand creates a chiral environment around a metal center for enantioselective reduction. | mdpi.com |

| Organocatalysis | Quinoline-6- and -8-carboxylates | Ester Aminolysis | The quinoline nitrogen can act as a general base catalyst via a proton-slide mechanism. | acs.org |

| Photoredox Catalysis | 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinoline Substrate | Intramolecular N-N bond formation | Visible light enables the synthesis of complex fused quinoline systems. | nih.gov |

| Asymmetric Hydroamination | Quinoline Substrate | Synthesis of 4-amino-1,2,3,4-tetrahydroquinolines | A combination of quinoline dearomatization and copper-catalyzed hydroamination affords chiral products. | nih.gov |

Medicinal Chemistry Research Focusing on Molecular Mechanisms and Design

The this compound core has proven to be a valuable template for designing molecules that can interact with various biological targets, thereby modulating their function. This has paved the way for in-depth investigations into molecular mechanisms and the principles of drug design.

Exploration of Biochemical Target Interactions

Analogues of this compound have demonstrated the ability to interact with a range of enzymes and nucleic acids, leading to the inhibition of their biological functions. These interactions are crucial for understanding the therapeutic potential of this class of compounds.

The structural features of this compound analogues make them suitable candidates for targeting the active sites of various enzymes, leading to their inhibition.

Catechol O-Methyltransferase (COMT): While direct studies on this compound analogues as COMT inhibitors are not extensively documented, research on structurally related 8-hydroxyquinolines provides valuable insights. A study on 5- and 7-substituted 8-hydroxyquinolines revealed that the nature of the substituent at the 7-position significantly influences inhibitory activity, more so than electronic effects at the 5-position. This suggests that steric and hydrophobic interactions at the 7-position are critical for binding to the enzyme's active site. For instance, modifications at this position could enhance interactions with key residues, leading to potent inhibition.

HIV-1 Integrase: The quinoline scaffold is a recognized pharmacophore in the development of HIV-1 integrase inhibitors. Research on quinoline-based allosteric integrase inhibitors (ALLINIs) has shown that substitutions on the quinoline ring are critical for activity. For example, the addition of a bromine atom at the 6 or 8-position of certain quinoline analogues conferred better antiviral properties. This highlights the importance of halogen substitutions on the quinoline core, suggesting that the diiodo substitution pattern in this compound could be a key determinant of anti-HIV activity. The presence of bulky substituents at positions 6 or 8 was found to be detrimental to the binding properties of these ALLINIs.

Dipeptidyl Peptidase-4 (DPP-4): DPP-4 inhibitors are a class of oral medications for type 2 diabetes. While specific studies on this compound analogues are limited, the broader class of quinoline derivatives has been investigated as DPP-4 inhibitors. The development of quinoxaline-based DPP-4 inhibitors, which share a similar bicyclic aromatic structure, suggests that the quinoline scaffold can be adapted to target this enzyme. The key to potent inhibition often lies in the specific substitution patterns that allow for optimal interaction with the enzyme's active site.

NAD(P)H Quinone Oxidoreductase (NQO1): Research into amino-quinoline-5,8-dione derivatives as NQO1 inhibitors has shown that substitutions at the C6 or C7 positions can lead to potent and selective antitumor agents. These compounds often exhibit competitive inhibition of NQO1. This indicates that the diiodo substitutions at positions 5 and 7 could play a significant role in the interaction with NQO1, potentially leading to potent inhibitory activity.

Glycolysis: Many cancer cells exhibit a high rate of glycolysis. Quinoline 3-sulfonamides have been identified as inhibitors of lactate (B86563) dehydrogenase A (LDHA), a key enzyme in glycolysis. These compounds act as NADH-competitive inhibitors and have been shown to reverse aerobic glycolysis in cancer cells. This suggests that the 3-amino group of this compound could be a crucial point for modification to develop potent glycolysis inhibitors.

The planar aromatic structure of the quinoline ring system allows its analogues to interact with nucleic acids, primarily through intercalation.

DNA Intercalation: The flat, aromatic structure of the quinoline ring is a key feature that enables it to insert between the base pairs of DNA, a process known as intercalation. This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects. Studies on benzo[h]quinoline (B1196314) derivatives have shown that these compounds can act as DNA-intercalating antitumor agents. The nature and position of substituents on the quinoline ring can significantly influence the binding affinity and mode of interaction with DNA. Indoloquinoline derivatives have also been shown to bind to double-helical, triple-helical, and quadruplex DNA structures with high affinity.

Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA and are crucial for DNA replication and repair. Quinoline derivatives have been investigated as inhibitors of both topoisomerase I and II. For instance, pyrazolo[4,3-f]quinoline derivatives have been synthesized and shown to inhibit topoisomerase IIα. The inhibitory activity is dependent on the substitution pattern on the fused ring system. Some benzofuroquinolinediones have exhibited potent topoisomerase II inhibitory activity, with IC50 values in the micromolar range, comparable to the standard drug doxorubicin.

Scaffold Design for Structure-Activity Relationship (SAR) Studies

The this compound scaffold provides a rigid framework that is amenable to systematic chemical modifications, making it an excellent tool for structure-activity relationship (SAR) studies. By synthesizing a library of analogues with variations at different positions of the quinoline ring and the 3-amino group, researchers can systematically probe the structural requirements for a desired biological activity.

For example, SAR studies on quinolinone and quinoline-based P2X7 receptor antagonists demonstrated that specific substituents at the R1, R2, and R3 positions of the quinolinone scaffold were optimal for antagonistic activity. Similarly, in the context of HIV-1 integrase inhibitors, SAR studies on quinoline derivatives have elucidated the importance of substituents at positions 4, 6, 7, and 8 for potent activity. These studies are crucial for optimizing lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

| Target | Scaffold/Analogue Class | Key SAR Findings | Reference Insight |

|---|---|---|---|

| COMT | 8-Hydroxyquinolines | Substituents at the 7-position have a more significant impact on inhibitory activity than those at the 5-position. | Focus on modifying the 7-position for improved potency. |

| HIV-1 Integrase | Quinoline-based ALLINIs | Halogenation at position 6 or 8 enhances antiviral activity. Bulky groups at these positions are detrimental. | The diiodo substitution pattern may be beneficial for anti-HIV activity. |

| Topoisomerase II | Benzofuroquinolinediones | Dialkylaminoalkoxy side chains significantly influence cytotoxicity and inhibitory potency. | Modifications at the 3-amino group of the parent compound could yield potent topoisomerase inhibitors. |

Rational Design of Bioactive Ligands and Molecular Probes

The knowledge gained from SAR studies and an understanding of the molecular interactions between this compound analogues and their biological targets enable the rational design of more potent and selective bioactive ligands. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, play a pivotal role in this process. These approaches allow for the prediction of the binding affinity and mode of interaction of designed molecules before their synthesis, thereby accelerating the drug discovery process.